3-Chromanecarboxylic acid
Overview
Description
3-Chromanecarboxylic acid is a compound with the molecular formula C10H10O3 . It is a chromone derivative and has been assessed for its potential as an antioxidant in charge transfer processes .
Synthesis Analysis
The synthesis and chemical properties of chromone-3-carboxylic acid have been reviewed in a paper published in 2016 . The acid was first synthesized in 1973 by researchers from Japan via the oxidation of 3-formylchromone . Since then, additional methods for the synthesis of this acid have been described .Molecular Structure Analysis
The molecular structure of 3-Chromanecarboxylic acid consists of a chromone system with a carboxylic acid group . The IUPAC name for this compound is 3,4-dihydro-2H-chromene-3-carboxylic acid .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chromanecarboxylic acid are not detailed in the search results, it’s known that many of its derivatives are biologically active .Physical And Chemical Properties Analysis
3-Chromanecarboxylic acid has a molecular weight of 178.18 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 178.062994177 g/mol .Scientific Research Applications
Functionalization and Cyclization Reactions
Chroman-3-carboxylic acid can easily participate in C3-, and C4-functionalization, as well as cyclization reactions . The carboxyl moiety as a directing group enhances the reactivity of coumarins as dienophiles, which facilitates the participation of these scaffolds in the synthesis of various heterocycles .
Cross-Coupling Methodologies
This compound has attracted extensive attention from chemists in the field of cross-coupling methodologies to provide functionalized structures .
Biological and Pharmaceutical Properties
Chroman-3-carboxylic acid frameworks have attracted widespread attention as they are abundantly found in natural products exhibiting considerable biological and pharmaceutical properties, such as anti-HIV, anticancer, antioxidant, anti-inflammatory, antifungal, antibacterial, and anticoagulant .
Fluorescent Probes
Fluorescent dyes of chroman-3-carboxylic acid structures are used as fluorescent probes in different biological systems .
Decarboxylative Functionalization
Decarboxylative functionalization at C3-, or C4-site of chroman-3-carboxylic acids, such as arylation, heteroarylation, alkylation, benzylation, alkenylation, acylation and trifluoromethylthiolation has found considerable utility in organic synthesis .
Annulation Reactions
Annulation of chroman-3-carboxylic acids with various organic compounds can also occur to afford polycyclic products .
Enantioselective, Decarboxylative (3+2)-Cycloaddition
A convenient (3+2)-annulation of azomethine ylides with chroman-3-carboxylic acid realized under Brønsted base catalysis produced highly functionalized products in high yields with good stereoselectivities through asymmetric, intermolecular, and decarboxylative (3+2)-cyclization .
Rho-Associated Protein Kinase (ROCK) Inhibitors
Chroman-3-carboxylic acid has been used in the development of Rho-associated protein kinase (ROCK) inhibitors .
Safety And Hazards
properties
IUPAC Name |
3,4-dihydro-2H-chromene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAGZMGJJFSKQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383680 | |
Record name | 3-Chromanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chromanecarboxylic acid | |
CAS RN |
115822-57-6 | |
Record name | 3-Chromanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chroman-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What makes Chroman-3-carboxylic acid derivatives interesting for pharmaceutical research?
A1: Chroman-3-carboxylic acid derivatives have shown potential as inhibitors of ROCK2, a protein involved in various cellular processes. Specifically, the research highlights (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as a potent and isoform-selective ROCK2 inhibitor []. This selectivity is important because it could lead to fewer side effects compared to drugs that inhibit multiple ROCK isoforms.
Q2: Are there any chemical reactions described in the research that utilize Chroman-3-carboxylic acid derivatives?
A2: Yes, one of the papers investigates the reaction of a specific derivative, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, with the Reformatskii reagent obtained from bromotetrahydrofuran-2-one []. This reaction explores the chemical reactivity of the carboxylic acid group within the Chroman-3-carboxylic acid scaffold. Further details on the reaction products and their potential applications would require access to the full research article.
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